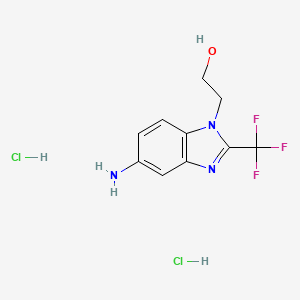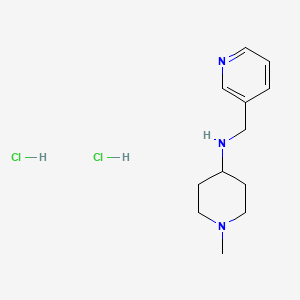![molecular formula C13H21BrN2O4 B1389812 Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219342-25-2](/img/structure/B1389812.png)
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves several steps. The starting materials typically include piperazine and bromoacetyl bromide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which is then esterified with pentanol to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Analyse Chemischer Reaktionen
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the bromoacetyl group can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with specific molecular targets. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can alter the function of the target molecule, leading to various biological effects . The pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate can be compared with other similar compounds, such as:
Ethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate: Similar structure but with a methyl group instead of a pentyl group.
The uniqueness of this compound lies in its specific reactivity and the length of its alkyl chain, which can influence its solubility and interaction with biological targets .
Eigenschaften
IUPAC Name |
pentyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O4/c1-2-3-4-7-20-12(18)8-10-13(19)15-5-6-16(10)11(17)9-14/h10H,2-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHUDMZCPUKKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389739.png)
![3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389742.png)



![3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389749.png)


